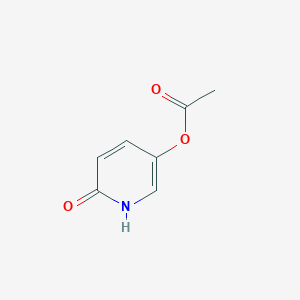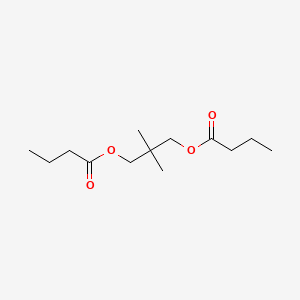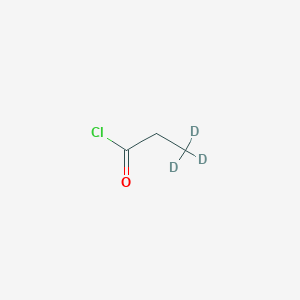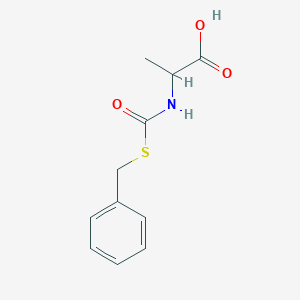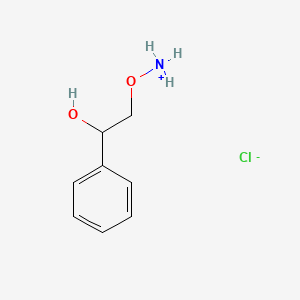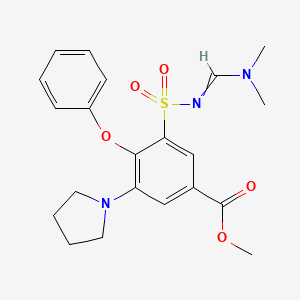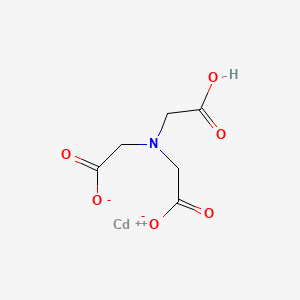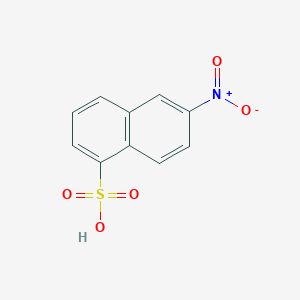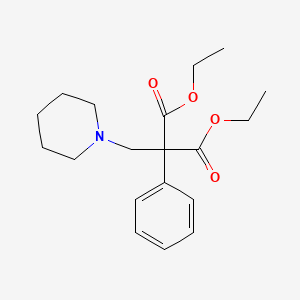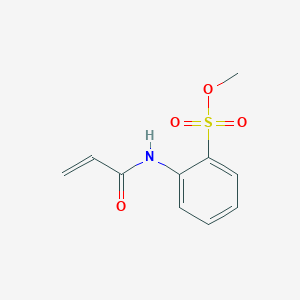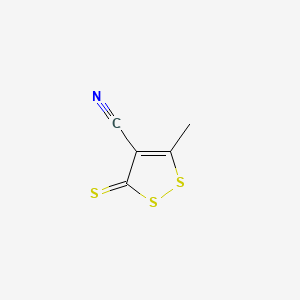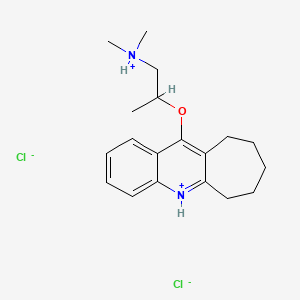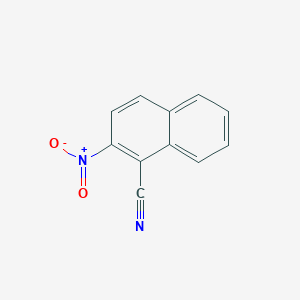
2-Nitronaphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a cyano group (-CN) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of 1-cyanonaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), has been explored to enhance the efficiency and selectivity of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as potassium hydroxide (KOH).
Major Products Formed:
Reduction: 2-Aminonaphthalene-1-carbonitrile.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of 2-nitronaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Intersystem Crossing (ISC): Upon photoexcitation, the compound efficiently populates its electronically excited triplet states through ultrafast intersystem crossing.
Reduction Pathway: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically mediated by a metal catalyst.
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Another isomer of nitronaphthalene with the nitro group attached at the 1-position.
2-Aminonaphthalene-1-carbonitrile: The reduced form of 2-nitronaphthalene-1-carbonitrile.
1,3-Dinitronaphthalene: A compound with two nitro groups attached to the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both a nitro and a cyano group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
27525-01-5 |
|---|---|
Molekularformel |
C11H6N2O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h1-6H |
InChI-Schlüssel |
DJGQBOSVQXYJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



